2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

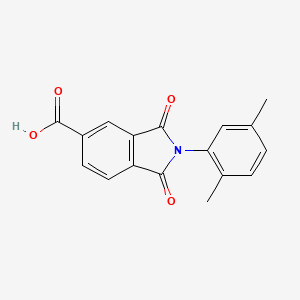

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a heterocyclic compound featuring a 1,3-dioxoisoindoline core substituted at position 2 with a 2,5-dimethylphenyl group and at position 5 with a carboxylic acid moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the methyl groups) and acidic functionality (from the carboxylic acid). The compound is of interest in materials science and medicinal chemistry, particularly in the design of polymers and bioactive molecules .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWXMKDPCUAHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352710 | |

| Record name | 2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306320-92-3 | |

| Record name | 2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylphenylacetic acid from paraxylene. This process involves several reactions, including Friedel-Crafts acylation, ketalation, zinc salt catalytic rearrangement, alkaline hydrolysis, and acidification . The intermediate product is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure efficient synthesis. For example, the use of ionic liquids as solvents and catalysts can enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

- All dimethylphenyl variants share the same molecular formula but differ in substituent placement, impacting steric and electronic profiles.

- The 2,5-dimethylphenyl derivative (target compound) balances lipophilicity and steric accessibility, making it versatile for functionalization .

Analogues with Alternative Substituents

Substituents such as methoxy, ethyl, or halogen groups introduce divergent properties:

Key Observations :

- Chlorine substituents (electron-withdrawing) increase lipophilicity and may enhance binding to hydrophobic targets, as seen in herbicidal analogues .

- Methoxy groups improve aqueous solubility but reduce membrane permeability compared to methyl groups .

Research Findings and Structure-Activity Relationships (SAR)

Influence of Substituent Position

- Electron-Withdrawing vs. Donating Groups : Compounds with electron-withdrawing substituents (e.g., Cl) exhibit higher photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to methyl-substituted analogues, as observed in hydroxynaphthalene-carboxamide derivatives . While the target compound’s core differs, substituent trends suggest that electron-deficient aromatic systems enhance bioactivity.

- Ortho vs. Para Substitution : In dimethylphenyl variants, ortho-substituted derivatives (e.g., 2,3-dimethylphenyl) show reduced activity due to steric hindrance, whereas 2,5-dimethylphenyl derivatives optimize both electronic and spatial compatibility .

Biological Activity

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, a compound with the CAS number 306320-92-3, has garnered attention in scientific research for its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : C17H13NO4

- Molecular Weight : 295.29 g/mol

- Structure : The compound features a dioxoisoindole core with a dimethylphenyl substituent, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- Studies suggest that the compound has significant antimicrobial activity against various pathogens. This is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

-

Anticancer Effects :

- Preliminary investigations show that this compound may inhibit cancer cell proliferation. It appears to modulate pathways involved in apoptosis and cell cycle regulation.

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of specific enzymes that play roles in tumor growth and progression. Its interaction with these enzymes could provide a basis for developing anticancer therapies.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets:

- Enzyme Binding : The compound can bind to active sites of enzymes involved in cellular proliferation and metabolism, thereby inhibiting their activity.

- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in target cells, leading to apoptosis.

- Signal Transduction Pathways : The compound might affect signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Study :

- A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

-

Antimicrobial Research :

- In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2,5-Dimethylphenylacetic acid | Structure | Moderate antimicrobial activity |

| 2-Aminothiazole derivatives | Structure | Anticancer properties |

| 2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Structure | Antioxidant effects |

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via condensation reactions between isoindoline-5-carboxylic acid derivatives and substituted aryl groups. For example, analogous compounds like 2-(2,6-diethylphenyl)-1,3-dioxo-isoindole-5-carboxylic acid (CAS: 300579-33-3) are synthesized using acid-catalyzed coupling, followed by recrystallization in ethanol or acetonitrile to improve purity . Optimization may involve adjusting stoichiometric ratios, temperature (e.g., 80–100°C), and reaction time (12–24 hours). Purity can be verified via HPLC with a C18 column and UV detection at 254 nm.

Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography is critical for resolving the 3D structure, as demonstrated for structurally related dioxane-carboxylic acid derivatives (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) using Bruker APEX-II diffractometers and SHELX software for refinement .

- NMR (¹H/¹³C) in DMSO-d₆ or CDCl₃ identifies substituent positions and confirms regioselectivity.

- FT-IR verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, analogous isoindole derivatives require:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conducting reactions in fume hoods to minimize inhalation risks.

- Immediate consultation with a physician if exposure occurs, referencing Safety Data Sheets (SDS) for related compounds (e.g., 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) .

Advanced Research Questions

Q. How can computational chemistry methods streamline the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict reaction pathways and transition states. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst choice) by analyzing activation energies and intermediates . Tools like Gaussian or ORCA are recommended for modeling.

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Apply factorial design to systematically test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (3 variables at 2 levels) can identify interactions affecting yield. Conflicting data may arise from unoptimized variables or side reactions; ICReDD’s feedback loop (experimental data → computational refinement) can reconcile discrepancies .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

- Methodological Answer :

- Batch vs. flow reactors : Flow systems may enhance heat/mass transfer for exothermic steps.

- Membrane separation (e.g., nanofiltration) can isolate intermediates, as classified under CRDC’s membrane technology subclass .

- Scale-up requires matching mixing efficiency (Reynolds number) and residence time distribution (RTD) to lab-scale conditions.

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Methodological Answer : Side products (e.g., dimerization or oxidation byproducts) can arise from:

- Electrophilic aromatic substitution at competing positions (meta vs. para).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize charged intermediates but promote hydrolysis. Computational studies (e.g., NBO analysis) can identify electron-deficient regions prone to unintended reactivity .

Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?

- Methodological Answer :

- Central Composite Design (CCD) for non-linear optimization: Test 5–7 factors (e.g., pH, temperature, catalyst) with response surface methodology.

- Taguchi methods prioritize robustness against noise variables (e.g., humidity).

- ICReDD’s data-driven approach uses machine learning to predict optimal conditions from sparse datasets, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.